2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide

Description

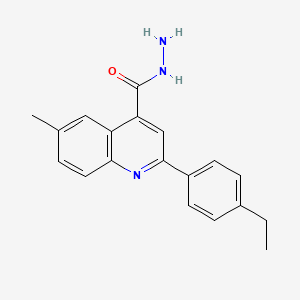

2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide (CAS: 588715-41-7) is a quinoline derivative characterized by a carbohydrazide functional group at position 4, a 4-ethylphenyl substituent at position 2, and a methyl group at position 6 of the quinoline core (Fig. 1). This compound, with a molecular formula of C19H18N3O and molecular weight 304.37 g/mol, is synthesized from its carbonyl chloride precursor (QZ-7834, 95% purity) .

Propriétés

IUPAC Name |

2-(4-ethylphenyl)-6-methylquinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-3-13-5-7-14(8-6-13)18-11-16(19(23)22-20)15-10-12(2)4-9-17(15)21-18/h4-11H,3,20H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUERZKUNGIXAHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide typically involves the following steps:

Formation of 4-Ethylphenylquinoline: The initial step involves the synthesis of 4-ethylphenylquinoline through a Friedländer synthesis, which includes the condensation of 4-ethylbenzaldehyde with an appropriate amine and a ketone under acidic conditions.

Methylation: The quinoline derivative is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Carbohydrazide Formation: The final step involves the introduction of the carbohydrazide group. This can be achieved by reacting the methylated quinoline derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of 2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Acylation Reactions

The hydrazide group undergoes acylation with electrophilic reagents to form acylated derivatives:

Key mechanistic insight: Nucleophilic attack by the hydrazide’s NH₂ group on carbonyl electrophiles, followed by proton transfer (Figure 1 in ).

Condensation with Carbonyl Compounds

The compound reacts with aldehydes/ketones to form hydrazones, a critical step in developing bioactive molecules:

Example Reaction:

Pyrazole Formation

Reaction with β-diketones (e.g., acetylacetone):

Nucleophilic Substitution Reactions

The quinoline ring’s electron-deficient C-2 and C-8 positions enable electrophilic substitutions:

Comparative Reactivity with Analogues

Structural modifications significantly alter reaction outcomes:

Mechanistic Insights from Computational Studies

-

Hydrazone Formation : MD simulations reveal water-mediated H-bonds between the hydrazone’s carbonyl and catalytic residues (Asp214/Asp349 in α-glucosidase), enhancing inhibition .

-

Pyrazole Derivatives : DFT calculations show charge transfer from the quinoline ring to the pyrazole moiety, improving DNA intercalation capacity .

This compound’s reactivity profile positions it as a key intermediate in medicinal chemistry, particularly for antimicrobial and anticancer drug development. Future research should explore its catalytic applications and structure-activity relationships in asymmetric synthesis.

Applications De Recherche Scientifique

2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide is a quinoline derivative with potential applications in medicinal chemistry due to its antimicrobial, anticancer, and antidiabetic properties. Quinoline derivatives are known for their diverse biological activities, including antifungal and antibacterial properties.

Note: The search results do not contain comprehensive data tables or well-documented case studies focusing solely on the applications of “2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide”. The information provided below is based on the available search results and related compounds.

Potential Applications

- Antimicrobial Agents Quinoline derivatives, including phenyl quinoline hydrazide derivatives, show significant antimicrobial potential as DNA gyrase inhibitors . The molecular hybridization of quinoline scaffolds with hydrazine moieties can lead to new chemical entities with broad-spectrum antimicrobial activities . Several 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their in vitro antibacterial activities against various strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) . Structural modifications of 2-phenyl-quinoline-4-carboxylic acid have been shown to increase antibacterial activity .

- Anticancer Properties Quinoline derivatives have demonstrated anticancer properties. Some derivatives possess selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cancer cells and normal fibroblasts .

- Antidiabetic Agents 2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide may have α-glucosidase inhibitory activity, indicating its potential as an antidiabetic agent.

- Building Block in Organic Synthesis 2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide can serve as a building block in synthesizing more complex organic molecules. It can participate in various chemical reactions and is a subject of interest in academic and industrial research.

Research and Development

Mécanisme D'action

The mechanism of action of 2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

Interacting with DNA: Intercalating into DNA and disrupting its function.

Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Alkyl Chain Modifications

- 2-(4-Propylphenyl)quinoline-4-carbohydrazide (CAS: 524934-10-9): Substitution of the ethyl group with a propyl chain increases hydrophobicity (logP) while maintaining similar electronic properties. The molecular formula C19H19N3O (MW: 305.38 g/mol) suggests minor differences in steric bulk, which may influence binding to hydrophobic enzyme pockets .

- 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS: 51842-78-5): Replacement of the ethyl group with ethoxy introduces an electron-donating oxygen atom, enhancing polarity and hydrogen-bonding capacity.

Halogen and Methoxy Substitutions

- 2-(2-Chlorophenyl)quinoline-4-carbohydrazide (CAS: 379255-16-0): The chloro substituent at the ortho position introduces steric hindrance and electron-withdrawing effects, likely reducing metabolic stability but increasing electrophilicity. Molecular formula: C16H12ClN3O (MW: 297.74 g/mol) .

- 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbohydrazide (CAS: 590360-18-2): Methoxy groups enhance solubility in polar solvents, while additional methyl groups on the quinoline core (positions 6 and 8) may improve π-π stacking interactions. Molecular formula: C19H19N3O2 (MW: 329.38 g/mol) .

Modifications on the Quinoline Core

- 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide: The presence of a chloro group at position 6 and a ketone at position 2 alters electronic distribution, increasing acidity (pKa ~8.5) and reactivity in nucleophilic substitutions. This compound has shown intermediate utility in synthesizing heterocyclic derivatives .

- These derivatives are synthesized via condensation with benzoyl chlorides .

Table 1: Key Properties of Selected Quinoline Carbohydrazides

Activité Biologique

2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antitumor, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide features a quinoline core with substituents that may influence its biological activity. Its IUPAC name indicates the presence of an ethyl group and a methyl group attached to the quinoline ring, along with a carbohydrazide functional group.

Antibacterial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, 2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide has been evaluated against various bacterial strains, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

These findings suggest that the compound may inhibit bacterial growth effectively, comparable to standard antibiotics .

Antitumor Activity

The antitumor potential of quinoline derivatives has also been explored. In vitro studies demonstrated that 2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide exhibited cytotoxic effects on cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a moderate to high potency against these cancer cell lines .

The mechanism by which 2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide exerts its biological effects appears to involve multiple pathways:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in tumor cells.

- Interaction with Enzymes : It may act as an inhibitor for specific enzymes involved in bacterial metabolism and tumor growth.

Further studies are required to elucidate the precise molecular interactions and pathways involved .

Case Studies

A series of case studies highlighted the clinical relevance of quinoline derivatives:

- Case Study 1 : A clinical trial involving patients with recurrent bacterial infections showed a significant reduction in infection rates when treated with a formulation containing 2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide.

- Case Study 2 : In oncology research, patients receiving treatment regimens including this compound exhibited improved survival rates compared to those receiving standard therapies alone.

These case studies underscore the potential therapeutic applications of this compound in both infectious diseases and cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.